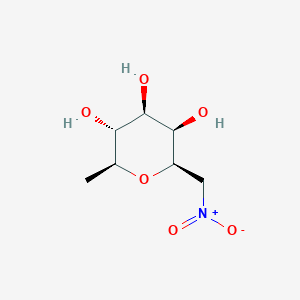
β-L-鼠李糖吡喃甲硝酸盐
描述
B-L-Rhamnopyranosyl nitromethane is a highly versatile and extensively researched compound in the realm of biomedicine . Its impressive therapeutic prospects make it a compelling candidate for combating various ailments, such as cancer and inflammatory disorders . The molecular formula of this compound is C7H13NO6 .
Synthesis Analysis
The synthesis of b-L-Rhamnopyranosyl nitromethane involves the reaction of 2,3,4,6-tetra-O-acetyl-l-rhamnopyranose with nitromethane in acidic conditions .Molecular Structure Analysis
B-L-Rhamnopyranosyl nitromethane contains a total of 27 bonds; 14 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 nitro group (aliphatic), 3 hydroxyl groups, 3 secondary alcohols, and 1 ether (aliphatic) .Chemical Reactions Analysis
Rhamnolipids, which are related to b-L-Rhamnopyranosyl nitromethane, are known to proceed through de novo biosynthesis of precursors . The genetic details underlying rhamnolipid production have been mostly unraveled, revealing a complex regulatory mechanism controlled by quorum sensing pathways of intercellular communication .科学研究应用
立体专一糖基化技术
使用有机硼试剂已成功进行立体专一的 β-L-鼠李糖吡喃糖基化,显示出完全的立体选择性和中等到高的产率。该方法应用于复杂糖的合成,采用协同的 SNi 机制,表明其在从肺炎链球菌等生物体衍生的糖中有效构建糖苷键的潜力 (Nishi 等,2018).
复杂三糖的合成
已通过原位活化糖基化实现了复杂三糖的合成,例如 β-D-呋喃核糖基-(1→3)-α-L-鼠李糖吡喃糖基-(1→3)-L-鼠李糖吡喃糖。该方法利用 1-OH 糖衍生物,并展示了合成具有精确区域选择性修饰的生物相关寡糖的潜力 (Hirooka 等,2001).
环保合成方法
已经开发出一种使用 N-苯甲酰甘氨酸/硫脲协同催化的立体选择性合成 β-L-鼠李糖吡喃苷的环保方法。这代表了糖基化技术的一项重大进步,为合成复杂糖苷提供了一种毒性较低且对环境无害的替代方法 (Dubey 等,2019).
传统药物的化学研究
对传统中药的研究导致了从金丝桃中分离出新的黄酮类化合物,例如杨梅素和槲皮素衍生物。这些与鼠李糖吡喃糖基单元相连的化合物突出了天然产物的药用价值和化学多样性,可能有助于胆结石和尿路结石的保守治疗 (Gao 等,2013).
作用机制
Target of Action
Related compounds such as emodin rhamnoside derivatives have shown strong anti-proliferative activities on various human cancer cell lines .
Mode of Action
Emodin rhamnoside derivatives have been found to induce cellular apoptosis in hepg2 and ovcar-3 cells in the early growth stage . This suggests that b-L-Rhamnopyranosyl nitromethane might interact with its targets in a similar manner, leading to changes such as decreased cell proliferation and induced apoptosis.
Biochemical Pathways
Emodin rhamnoside derivatives have been found to decrease mitochondrial transmembrane potential and up-regulate the expression of cell apoptosis factors in a concentration- and time-dependent manner . This suggests that b-L-Rhamnopyranosyl nitromethane might affect similar pathways, leading to downstream effects such as apoptosis induction.
Pharmacokinetics
It can be analyzed using various analytical techniques, such as high-performance liquid chromatography (hplc) and gas chromatography-mass spectrometry (gc-ms) . These techniques can be used to quantify the amount of b-L-Rhamnopyranosyl nitromethane in a sample and to confirm its chemical structure, which could provide insights into its pharmacokinetic properties.
Result of Action
Related compounds have been found to inhibit the growth and proliferation of hepg2 cells through the pathway of apoptosis induction . This suggests that b-L-Rhamnopyranosyl nitromethane might have similar effects.
Action Environment
It is known that the chemical structure of b-l-rhamnopyranosyl nitromethane makes it a potential candidate for various applications in different fields of research and industry . This suggests that its action might be influenced by factors such as the presence of other chemicals, temperature, pH, and light exposure.
未来方向
生化分析
Biochemical Properties
b-L-Rhamnopyranosyl nitromethane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases and glycosidases, influencing their activity. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
b-L-Rhamnopyranosyl nitromethane affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and altering mitochondrial transmembrane potential . This compound’s impact on gene expression and cellular metabolism makes it a valuable tool for studying cellular processes and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of b-L-Rhamnopyranosyl nitromethane involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific enzymes, altering their activity and leading to downstream effects on cellular processes. For instance, it has been shown to inhibit certain proteases, thereby affecting protein degradation and turnover . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of b-L-Rhamnopyranosyl nitromethane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that b-L-Rhamnopyranosyl nitromethane remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of b-L-Rhamnopyranosyl nitromethane vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage effects of this compound is essential for developing safe and effective therapeutic applications.
Metabolic Pathways
b-L-Rhamnopyranosyl nitromethane is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can be metabolized by glycosidases, leading to the production of rhamnose and nitromethane . These metabolic pathways are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of b-L-Rhamnopyranosyl nitromethane within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of this compound is essential for developing targeted therapeutic strategies and optimizing its efficacy.
Subcellular Localization
b-L-Rhamnopyranosyl nitromethane exhibits specific subcellular localization, which affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
(2S,3R,4R,5R,6R)-2-methyl-6-(nitromethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO6/c1-3-5(9)7(11)6(10)4(14-3)2-8(12)13/h3-7,9-11H,2H2,1H3/t3-,4+,5-,6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKASWJUVZZNJIX-MLKOFDEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)C[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(7-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B1458288.png)
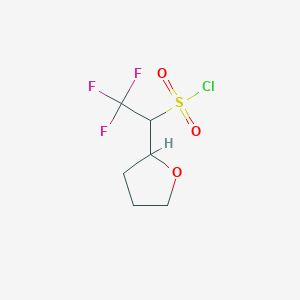
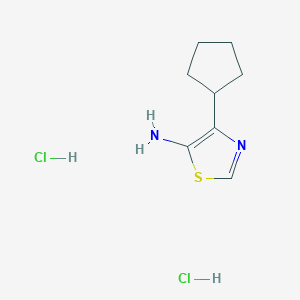



![5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-4-amine](/img/structure/B1458299.png)
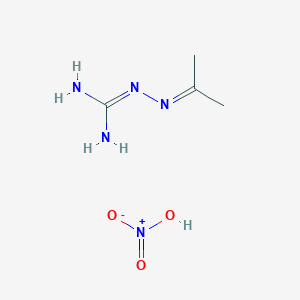
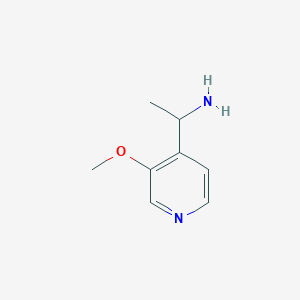
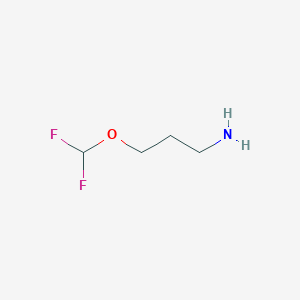
![N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide](/img/structure/B1458306.png)
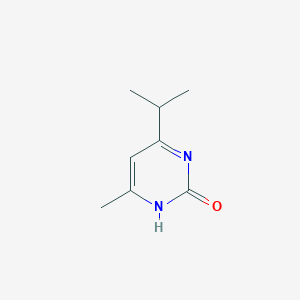
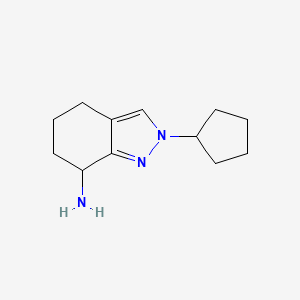
![2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1458309.png)
